

Spectral Analysis of 2-Fluoro-5-methoxyphenylboronic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Fluoro-5-methoxyphenylboronic acid

Cat. No.: B1307766

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **2-Fluoro-5-methoxyphenylboronic acid**, a key building block in organic synthesis, particularly in cross-coupling reactions. This document details its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of experimentally verified public spectral data, this guide combines known properties with predicted spectral data based on established principles and analysis of similar compounds.

Core Data Summary

The following tables summarize the key physical properties and spectral data for **2-Fluoro-5-methoxyphenylboronic acid**.

Property	Value
Molecular Formula	C ₇ H ₈ BFO ₃
Molecular Weight	169.95 g/mol [1]
Appearance	White to light yellow powder/crystal
Melting Point	194-196 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For arylboronic acids, care must be taken during sample preparation, as they can form trimeric anhydrides (boroxines), which can lead to complex and difficult-to-interpret spectra.^[2] Using a deuterated protic solvent like methanol-d4 can often break up these oligomers and provide a clearer spectrum.^[2]

¹H NMR Spectral Data (Predicted)

Solvent: Methanol-d₄ Frequency: 400 MHz

Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
~7.50	dd	1H	$J(H,H) \approx 8.5,$ $J(H,F) \approx 5.5$	Ar-H (H-6)
~7.15	dd	1H	$J(H,F) \approx 10.0,$ $J(H,H) \approx 3.0$	Ar-H (H-3)
~6.95	ddd	1H	$J(H,H) \approx 8.5, 3.0,$ $J(H,F) \approx 2.5$	Ar-H (H-4)
3.85	s	3H	-	-OCH ₃
4.5-5.5	br s	2H	-	-B(OH) ₂

¹³C NMR Spectral Data (Predicted)

Solvent: Methanol-d₄ Frequency: 100 MHz

Chemical Shift (δ , ppm)	Assignment
~160 (d, $^1\text{J}(\text{C},\text{F}) \approx 245$ Hz)	Ar-C-F (C-2)
~158	Ar-C-OCH ₃ (C-5)
~125 (d, $^3\text{J}(\text{C},\text{F}) \approx 8$ Hz)	Ar-C-H (C-4)
~120 (d, $^2\text{J}(\text{C},\text{F}) \approx 20$ Hz)	Ar-C-H (C-3)
~118 (d, $^2\text{J}(\text{C},\text{F}) \approx 25$ Hz)	Ar-C-H (C-6)
~115 (d)	Ar-C-B (C-1)
56.0	-OCH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **2-Fluoro-5-methoxyphenylboronic acid** is expected to show characteristic absorptions for the O-H, C-H, C=C, B-O, and C-F bonds.

Key IR Absorption Bands (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3500-3200	Broad, Strong	O-H stretch (from B(OH) ₂ and potential water)
3100-3000	Medium	Aromatic C-H stretch
2980-2850	Medium	Aliphatic C-H stretch (-OCH ₃)
1610-1580	Medium-Strong	Aromatic C=C stretch
1500-1400	Strong	Aromatic C=C stretch
1380-1320	Strong	B-O stretch
1250-1200	Strong	Aryl-O stretch (asymmetric)
1100-1000	Strong	C-F stretch
~1030	Medium	Aryl-O stretch (symmetric)
800-700	Strong	Out-of-plane C-H bending

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition. For **2-Fluoro-5-methoxyphenylboronic acid**, the molecular ion peak [M]⁺ would be expected at m/z 169.95.

Mass Spectrometry Data

m/z Value	Interpretation
170.05	[M] ⁺ , Molecular ion (most abundant isotope)
152.04	[M-H ₂ O] ⁺ , Loss of a water molecule
141.04	[M-CO] ⁺ , Loss of carbon monoxide from the methoxy group
127.03	[M-B(OH) ₂] ⁺ , Loss of the boronic acid group
111.03	[M-H ₂ O - C ₃ H ₃] ⁺ , Further fragmentation

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of the spectral data discussed above.

NMR Spectroscopy Protocol (for Arylboronic Acids)

- Sample Preparation:
 - Weigh 5-10 mg of **2-Fluoro-5-methoxyphenylboronic acid** directly into a clean, dry NMR tube.
 - Add approximately 0.6-0.7 mL of deuterated methanol (Methanol-d₄).
 - Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved. The use of methanol-d₄ helps to break down boroxine anhydrides, which can complicate the spectrum.[\[2\]](#)
- Instrument Setup:
 - Insert the NMR tube into the spectrometer.
 - Tune and shim the probe to the solvent.
- ¹H NMR Acquisition:
 - Acquire a ¹H NMR spectrum using a standard pulse sequence.
 - Set the spectral width to approximately 12-15 ppm.
 - Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
 - Set a relaxation delay of 1-5 seconds.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - Set the spectral width to approximately 0-220 ppm.

- Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) is typically required.
- Data Processing:
 - Process the raw Free Induction Decay (FID) data using appropriate NMR software.
 - Apply a Fourier transform, phase correction, and baseline correction.
 - Reference the spectra to the residual solvent peak (Methanol-d₄: $\delta\text{H} = 3.31$ ppm, $\delta\text{C} = 49.0$ ppm).
 - Integrate the peaks in the ^1H NMR spectrum and identify the multiplicities and coupling constants.

FTIR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

- Sample Preparation:
 - Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol or ethanol, followed by a dry cloth.
- Background Spectrum:
 - Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
- Sample Analysis:
 - Place a small amount of the solid **2-Fluoro-5-methoxyphenylboronic acid** powder onto the center of the ATR crystal.
 - Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
- Data Acquisition:

- Acquire the IR spectrum, typically in the range of 4000-400 cm^{-1} .
- Co-add 16-32 scans at a resolution of 4 cm^{-1} to improve the signal-to-noise ratio.
- Data Processing:
 - The software will automatically perform a background subtraction.
 - Identify and label the significant absorption peaks.

Electron Ionization Mass Spectrometry (EI-MS) Protocol

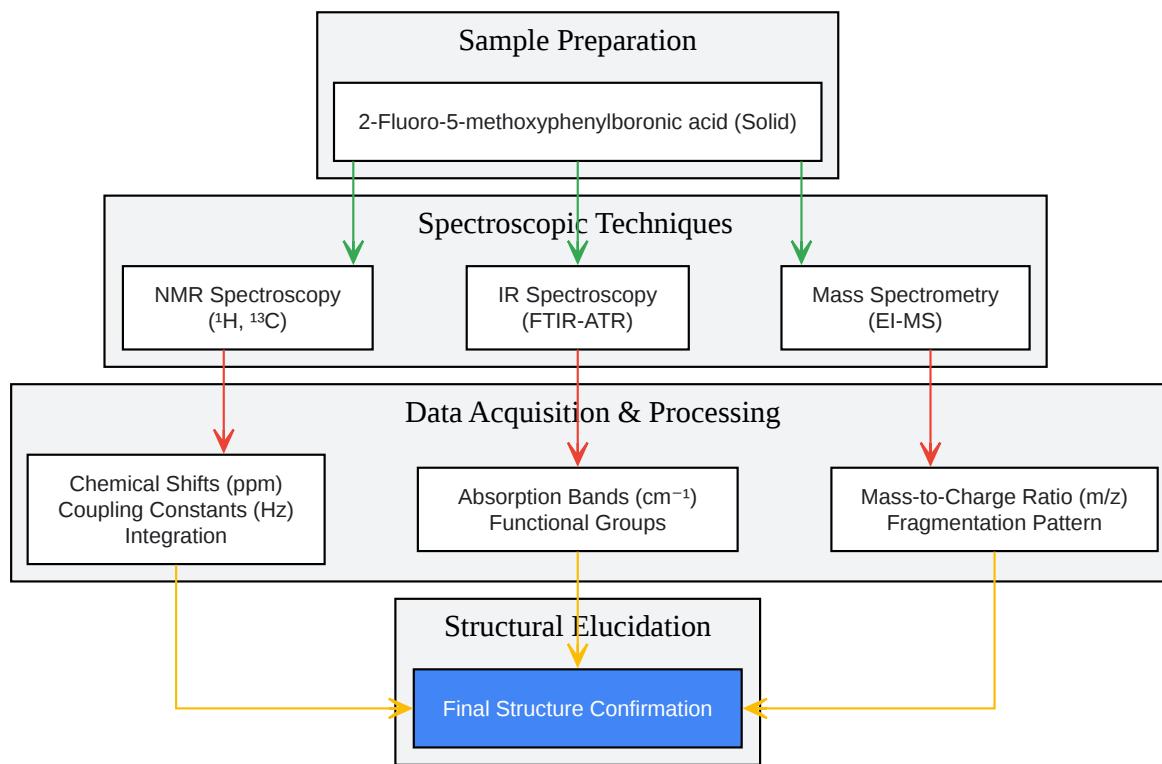
- Sample Preparation:
 - Dissolve a small amount of **2-Fluoro-5-methoxyphenylboronic acid** in a volatile organic solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.
- Instrument Setup:
 - The mass spectrometer should be equipped with an electron ionization source.[\[3\]](#)
 - The sample can be introduced via a direct insertion probe or, if coupled with gas chromatography, through the GC column. For a solid sample, a direct insertion probe is common.
- Ionization and Analysis:
 - The sample is volatilized in the ion source.
 - The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[\[3\]](#)[\[4\]](#)
 - The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio.
- Data Acquisition:

- The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
- Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).
- Data Analysis:
 - Identify the molecular ion peak ($[M]^+$).
 - Analyze the fragmentation pattern to gain structural information. The difference in m/z between the molecular ion and fragment peaks corresponds to the loss of neutral fragments.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **2-Fluoro-5-methoxyphenylboronic acid**.

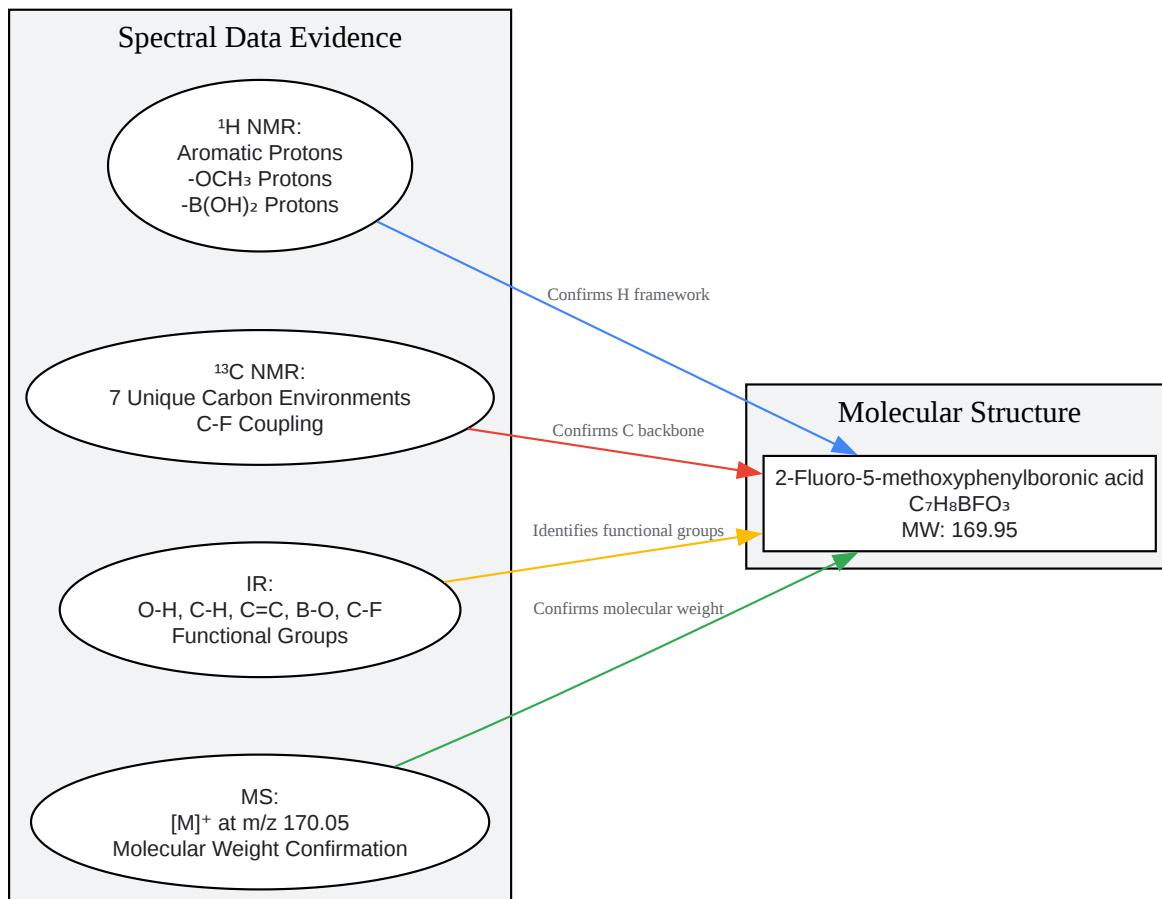


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Caption: General workflow for the spectroscopic analysis of an organic compound.

Logical Relationship of Spectral Data to Molecular Structure

This diagram illustrates how different spectral data types contribute to the confirmation of the molecular structure of **2-Fluoro-5-methoxyphenylboronic acid**.



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Caption: Relationship between spectral data and molecular structure confirmation.

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